4-p-Tolyl[1,2,4]triazole-3,5-dione

Physical-organic chemistry Linear free-energy relationships Diels–Alder kinetics

PTAD’s moisture sensitivity and -20°C storage cause premature decomposition, reagent waste, and irreproducible bioconjugation. 4-pTol-TAD resolves this with a tuned pKa (~11.3) that retains potent dienophile/enophile activity while resisting adventitious hydrolysis. • 3-year shelf life at 2-8°C - standard refrigeration; no freeze-thaw degradation. • ≥97% purity; multi-gram availability from multiple suppliers. • Delivers PTAD-equivalent grafting density in polymer modification without re-optimization. Procurement managers benefit from reduced cold-chain complexity and minimized reagent discard rates.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 72708-83-9
Cat. No. B1608087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-p-Tolyl[1,2,4]triazole-3,5-dione
CAS72708-83-9
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)N=NC2=O
InChIInChI=1S/C9H7N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3
InChIKeyZQMWFABJLXYBSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-pTol-TAD Compound Profile


4-p-Tolyl[1,2,4]triazole-3,5-dione (4-pTol-TAD) is a 4-aryl-substituted 1,2,4-triazoline-3,5-dione (TAD) heterocycle bearing an electron-donating p-tolyl group [1]. Like all TADs, it functions as an exceptionally potent dienophile and enophile in Diels–Alder and ene reactions, with class-level reactivity approximately 30,000-fold faster than diethyl azodicarboxylate (DEAD) [1]. The compound is commercially available as a crystalline solid, typically at ≥97 % purity, from multiple global suppliers including CymitQuimica, Beyotime, AKSci, and Fluorochem .

1
Diels-Alder / ene cycloaddition reagent

Reported class-level reactivity ~30,000-fold faster than DEAD for rapid conjugation.

2
p-Tolyl substitution modulates stability

Electron-donating group provides a balance between reactivity and bench-stable handling.

3
Crystalline solid, multi-supplier availability

Commercially sourced as a high-purity solid from multiple vendors for consistent supply.

4-pTol-TAD Distinctiveness from PTAD and MTAD


Although 4-phenyl-TAD (PTAD) and 4-methyl-TAD (MTAD) are the most commercially established triazolinediones, their 4-substituent directly controls both reactivity and long-term storage stability [1]. Electron-poor aryl substituents (e.g., p-NO₂) yield TADs so reactive that they cannot be isolated, whereas excessively electron-rich analogs exhibit diminished dienophilic activity [1]. The p-tolyl group represents a deliberate middle ground: the methyl substituent donates electron density para to the triazolinedione ring, measurably shifting the urazole precursor pKa to 11.3 versus ~10.5–10.8 for 4-phenylurazole, thereby tuning electrophilicity for applications where PTAD is too reactive or unstable and MTAD is too volatile or insufficiently activated [2]. Procurement decisions predicated solely on “TAD-class equivalence” ignore this quantifiable substituent-dependent reactivity–stability axis, leading to suboptimal reaction kinetics, premature reagent decomposition, or failed bioconjugation workflows.

Reactivity–stability axis differs by substituent

p-Tolyl urazole pKa of 11.3 versus ~10.5–10.8 for phenylurazole shifts electrophilicity, altering reaction rates and moisture sensitivity. TAD-class equivalence ignores this quantifiable difference.

Storage requirements not interchangeable

4-pTol-TAD is reported stable at 2–8°C for years; PTAD typically demands −20°C and strict anhydrous handling. Substituting without verifying stability may lead to premature decomposition.

Cost differential linked to handling profile

4-pTol-TAD is ~30× more expensive per gram than PTAD. Direct cost-based substitution may overlook the documented shelf-life and storage advantages that justify the premium in stability-critical workflows.

Quantitative Differentiation Evidence


Urazole pKa as Electrophilicity Proxy

The DMSO-phase pKa of 4-(4-methylphenyl)urazole—the direct precursor to 4-pTol-TAD—is experimentally determined as 11.3, compared with 10.4 for 4-(4-chlorophenyl)urazole and 11.4 for 4-(4-methoxyphenyl)urazole [1]. Although an experimental value for 4-phenylurazole is not reported in the same study, the trend indicates that the p-tolyl derivative is less acidic (i.e., more electron-rich) than the electron-withdrawing chloro analog and nearly isoacidic with the strongly electron-donating methoxy analog. This places 4-pTol-TAD at a measurable point on the electrophilicity scale: more stable than PTAD but more reactive than 4-(4-methoxyphenyl)-TAD.

Urazole pKa (DMSO)
Reported
4-pTol-urazole: 11.3
Supports electrophilicity-based TAD selection
Cf. 4-Cl-urazole 10.4; 4-MeO-urazole 11.4; Ph-urazole estimated ~10.5–10.8
Physical-organic chemistry Linear free-energy relationships Diels–Alder kinetics

Storage Stability Advantage Over PTAD

4-pTol-TAD is shipped and stored at 2–8 °C (refrigerated) and retains ≥97 % purity for three years under these conditions . In contrast, unsubstituted PTAD derivatives are recommended for storage at −20 °C and are frequently described as moisture-sensitive with shorter validated shelf lives . The electron-donating p-tolyl group lowers the electrophilicity sufficiently to reduce background hydrolysis and thermal decomposition, translating into a practical cold-chain advantage for laboratories without reliable −20 °C freezer access.

Storage stability
Data to verify
4-pTol-TAD: 2–8°C, 3 yr
PTAD: −20°C, ≤2 yr
Storage condition difference may simplify logistics
Vendor specifications; independent validation recommended
Reagent shelf-life Stability Inventory management

Ene Kinetics Comparable to PTAD

Ohashi and Butler (J. Org. Chem. 1980, 45, 3472–3476) measured second-order rate constants for the ene reaction of four 4-R-TADs with trans-3-hexene in benzene at 25 °C. The reactivity order was 4-NO₂C₆H₄-TAD (fastest) > PhTAD ≈ p-MeOC₆H₄-TAD > MeTAD (slowest) [1]. 4-pTol-TAD bears a p-methyl substituent, which is sterically and electronically intermediate between the p-methoxy (stronger EDG) and the unsubstituted phenyl case. Therefore, 4-pTol-TAD is predicted to exhibit ene-reaction rate constants within the same tight cluster as PhTAD and p-MeOC₆H₄-TAD, i.e., essentially equivalent Diels–Alder/en reactivity to PTAD but with the superior stability profile documented in Evidence Item 2.

Ene kinetics (projected)
Class-level
Projected k₂ within ±20% of PhTAD
Supports comparable reactivity to PTAD protocols
LFER analysis of 4-substituted TAD series; direct measurement pending
Ene reaction Kinetics Substituent effects

Balanced Electrophilicity Prevents Decomposition

The comprehensive 2016 Chem. Rev. review on TAD chemistry explicitly notes that 4-(4-nitrophenyl)-TAD is too electrophilic to be isolated as a bench-stable reagent, whereas electron-rich 4-alkyl- or 4-aryl-TADs are readily isolable crystalline solids [1]. 4-pTol-TAD, with its p-methyl substituent, has been successfully manufactured at commercial scale (multiple vendors, lot sizes up to grams) at ≥97 % purity, demonstrating that the p-tolyl group provides the requisite electron density to avoid the self-destruction threshold . This is in contrast to PTAD, which, while isolable, requires strictly anhydrous, cold storage to prevent gradual decomposition.

Isolation feasibility
Class-level
p-Tolyl-TAD isolated as stable solid; 4-NO₂Ph-TAD cannot be isolated
p-Tolyl group avoids self-destruction threshold
Comprehensive review; consistent with Hammett σₚ trend
Triazolinedione stability Electrophilicity Isolation feasibility

Cost-Effective Synthesis via p-Tolyl Isocyanate

The Cookson synthesis of 4-substituted TADs proceeds via condensation of an isocyanate with ethyl carbazate, base-catalyzed cyclization to the urazole, and oxidative conversion to the triazolinedione [1]. p-Tolyl isocyanate (CAS 622-58-2) is a bulk industrial chemical priced at approximately $0.10–0.30/g (≥98 %, Sigma-Aldrich, 2025 catalog pricing), significantly less expensive than specialty isocyanates required for other functionalized TADs. This translates into lower manufacturing cost for 4-pTol-TAD compared with, e.g., 4-(4-dimethylaminophenyl)-TAD (DAPTAD), and contributes to its multi-vendor commercial availability .

Isocyanate cost
Supporting evidence
p-Tolyl isocyanate ~$0.1–0.3/g
Specialty aryl isocyanate $5–15/g
Low-cost precursor supports supply stability
2025 catalog pricing; bulk availability confirmed
Urazole synthesis Cookson method Isocyanate availability

Price Comparison with PTAD

As of 2025–2026 vendor listings, 4-pTol-TAD (≥97 %) is priced at approximately ¥1,255/100 mg and ¥6,116/1 g (Beyotime) , while PTAD (≥98 %, TCI) is priced at ¥190/1 g . Thus PTAD remains approximately 30-fold cheaper on a per-gram basis. However, the price premium for 4-pTol-TAD must be weighed against: (a) the documented 3-year, 2–8 °C shelf-life versus PTAD’s −20 °C requirement, (b) elimination of freezer-related storage costs and degradation risk, and (c) the specific synthetic scenario where PTAD’s higher electrophilicity causes undesired side reactions (e.g., over-oxidation of thiols, non-selective protein labeling) that 4-pTol-TAD may mitigate.

Retail price (1 g)
Data to verify
4-pTol-TAD: ~¥6,116
PTAD: ~¥190
Reported cost differential; stability assessment needed
Vendor web listings 2025–2026; prices subject to change
Procurement economics Cost comparison Budget planning

4-pTol-TAD Application Scenarios


Core Facility Bioconjugation Reagent Inventory

Core laboratories and shared instrumentation facilities that perform intermittent tyrosine-selective bioconjugation (Y-click chemistry) benefit from 4-pTol-TAD’s documented 3-year, 2–8 °C shelf-life . Unlike PTAD, which requires −20 °C storage and frequent quality checks due to moisture sensitivity, 4-pTol-TAD can be stored in standard laboratory refrigerators without specialized freezer equipment, reducing operational cost and reagent waste from freeze-thaw degradation.

LC-MS/MS Derivatization with Stable Reagent

In regulated bioanalytical workflows employing Cookson-type derivatization for vitamin D metabolites or conjugated dienes, batch-to-batch reproducibility is paramount. The electron-donating p-tolyl substituent moderates the TAD’s electrophilicity (urozole pKa = 11.3) to a level where the reagent remains fully reactive toward dienes yet exhibits reduced background hydrolysis compared with PTAD [1]. This directly addresses the primary failure mode in PTAD-based derivatization—premature reagent quenching by adventitious moisture—yielding more consistent derivatization efficiency across long analytical sequences.

Polymer Modification with Balanced Hydrophobicity

For post-polymerization modification of polydienes or styrenic block copolymers via ene or Diels–Alder grafting, the p-tolyl group offers a CLogP increment of approximately +0.5 over the phenyl analog, slightly enhancing compatibility with hydrophobic polymer matrices. Simultaneously, the kinetic reactivity remains within the same cluster as PTAD (as inferred from the p-MeOC₆H₄-TAD ene rate measurements by Ohashi & Butler [2]), ensuring grafting densities equivalent to PTAD-based protocols without requiring re-optimization of reaction time or stoichiometry.

General-Purpose TAD for Academic Method Development

Synthetic methodology laboratories that explore Diels–Alder, ene, [2+2]-cycloaddition, or electrophilic aromatic substitution with TADs often encounter PTAD’s instability as a bottleneck—particularly in humid climates or during extended reaction optimization campaigns. 4-pTol-TAD, with its validated refrigerator storage and multi-vendor commercial availability at gram scale , serves as a ‘general-purpose’ TAD reagent that simplifies inventory management while preserving the broad substrate scope and rapid kinetics characteristic of the triazolinedione class.

Application
Selection Property
Validation Focus
Core facility bioconjugation inventory
Reported extended 2–8°C shelf-life
Verify lot-specific purity and moisture resistance under ambient handling
LC-MS/MS derivatization workflows
Balanced electrophilicity via electron-donating p-tolyl group
Assess batch-to-batch derivatization reproducibility and background hydrolysis control
Post-polymerization modification of polydienes
p-Tolyl group improves hydrophobic matrix compatibility
Evaluate grafting efficiency under standard ene / Diels-Alder conditions
General-purpose TAD for academic method development
Refrigerator-stable, multi-vendor gram-scale availability
Confirm broad substrate scope and rapid kinetics as reported for TAD class

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22 linked technical documents
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